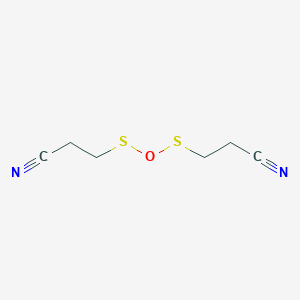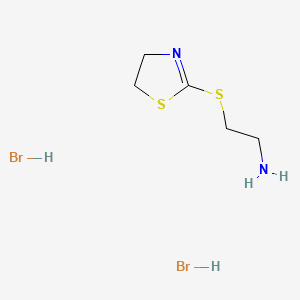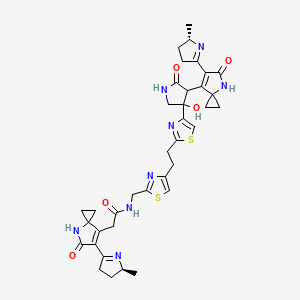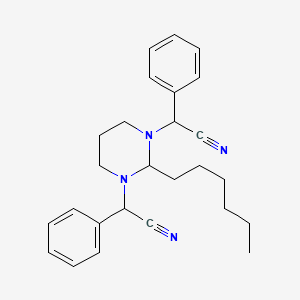
2,2'-(2-Hexyldihydropyrimidine-1,3(2h,4h)-diyl)bis(phenylacetonitrile)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(2-Hexyldihydropyrimidine-1,3(2h,4h)-diyl)bis(phenylacetonitrile) is a complex organic compound that features a dihydropyrimidine core with phenylacetonitrile groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Hexyldihydropyrimidine-1,3(2h,4h)-diyl)bis(phenylacetonitrile) typically involves multi-step organic reactions. A common approach might include:
Formation of the dihydropyrimidine core: This could be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Attachment of the phenylacetonitrile groups: This step might involve nucleophilic substitution reactions where the dihydropyrimidine core reacts with phenylacetonitrile derivatives under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the dihydropyrimidine core.
Reduction: Reduction reactions could be used to modify the nitrile groups.
Substitution: Various substitution reactions could be employed to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Bases: Such as sodium hydroxide or potassium carbonate for substitution reactions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a pyrimidine derivative, while reduction could produce amines.
科学的研究の応用
Chemistry
Catalysis: The compound could be studied for its potential as a catalyst in organic reactions.
Materials Science: It might be used in the development of new materials with unique properties.
Biology and Medicine
Drug Development: The compound could be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where dihydropyrimidine derivatives have shown efficacy.
Industry
Polymer Science: It could be used in the synthesis of polymers with specific characteristics.
作用機序
The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve interaction with specific enzymes or receptors. The dihydropyrimidine core could play a crucial role in binding to biological targets, while the phenylacetonitrile groups might influence the compound’s overall activity and selectivity.
類似化合物との比較
Similar Compounds
Dihydropyrimidine derivatives: Such as nifedipine, which is used as a calcium channel blocker.
Phenylacetonitrile derivatives: Such as benzyl cyanide, which is used in organic synthesis.
Uniqueness
2,2’-(2-Hexyldihydropyrimidine-1,3(2h,4h)-diyl)bis(phenylacetonitrile) is unique due to its specific combination of a dihydropyrimidine core with phenylacetonitrile groups, which could confer unique chemical and biological properties.
特性
CAS番号 |
2164-74-1 |
|---|---|
分子式 |
C26H32N4 |
分子量 |
400.6 g/mol |
IUPAC名 |
2-[3-[cyano(phenyl)methyl]-2-hexyl-1,3-diazinan-1-yl]-2-phenylacetonitrile |
InChI |
InChI=1S/C26H32N4/c1-2-3-4-11-17-26-29(24(20-27)22-13-7-5-8-14-22)18-12-19-30(26)25(21-28)23-15-9-6-10-16-23/h5-10,13-16,24-26H,2-4,11-12,17-19H2,1H3 |
InChIキー |
CZTOZKXKHPKASE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1N(CCCN1C(C#N)C2=CC=CC=C2)C(C#N)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





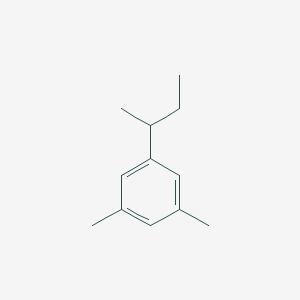
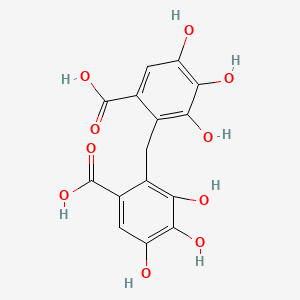


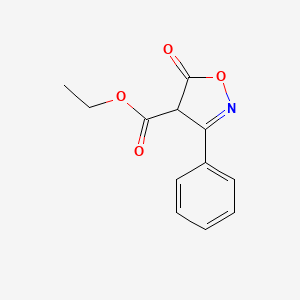
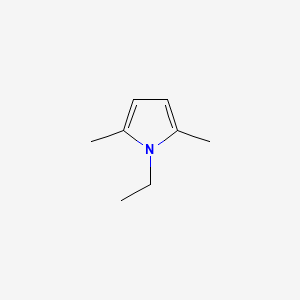
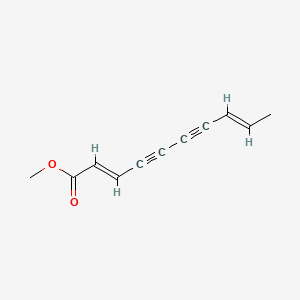
![1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14747793.png)
